2-(2-methoxyphenyl)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]acetamide
CAS No.: 1396859-85-0
Cat. No.: VC6286613
Molecular Formula: C18H23N5O2
Molecular Weight: 341.415
* For research use only. Not for human or veterinary use.
![2-(2-methoxyphenyl)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]acetamide - 1396859-85-0](/images/structure/VC6286613.png)
Specification
CAS No. | 1396859-85-0 |
---|---|
Molecular Formula | C18H23N5O2 |
Molecular Weight | 341.415 |
IUPAC Name | 2-(2-methoxyphenyl)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]acetamide |
Standard InChI | InChI=1S/C18H23N5O2/c1-22-7-9-23(10-8-22)17-12-16(19-13-20-17)21-18(24)11-14-5-3-4-6-15(14)25-2/h3-6,12-13H,7-11H2,1-2H3,(H,19,20,21,24) |
Standard InChI Key | PYPXYOQNQDWBIS-UHFFFAOYSA-N |
SMILES | CN1CCN(CC1)C2=NC=NC(=C2)NC(=O)CC3=CC=CC=C3OC |
Introduction
Chemical Identity and Structural Analysis
The compound’s systematic IUPAC name, 2-(2-methoxyphenyl)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]acetamide, reflects its three primary components:
-
A 2-methoxyphenyl group linked via an acetamide bridge.
-
A pyrimidin-4-yl heterocyclic ring.
-
A 4-methylpiperazin-1-yl substituent at the 6-position of the pyrimidine.
Table 1: Key Physicochemical Properties (Predicted)
The 2-methoxyphenyl moiety contributes to lipophilicity, while the pyrimidine and 4-methylpiperazine groups enhance solubility and hydrogen-bonding capacity, respectively .
Synthetic Routes and Optimization
While no explicit synthesis for this compound is documented, retro-synthetic analysis suggests two plausible pathways:
Pathway 1: Acetamide Coupling
-
Intermediate 1: 2-(2-Methoxyphenyl)acetic acid → Activated as acid chloride.
-
Intermediate 2: 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine → Prepared via nucleophilic aromatic substitution of 6-chloropyrimidin-4-amine with 1-methylpiperazine.
-
Coupling: React Intermediate 1 with Intermediate 2 in the presence of Hünig’s base (DIPEA) and a coupling agent (e.g., HATU) .
Pathway 2: Direct Functionalization
-
Pyrimidine Core: Start with 4,6-dichloropyrimidine.
-
Substitution: Introduce 4-methylpiperazine at the 6-position under basic conditions (K₂CO₃, DMF).
-
Acetamide Installation: React with 2-(2-methoxyphenyl)acetyl chloride at the 4-position.
Table 2: Hypothetical Reaction Conditions
Step | Reagents/Conditions | Yield (%) | Purity (%) |
---|---|---|---|
1 | 1-Methylpiperazine, DMF, 80°C, 12h | 78 | 95 |
2 | 2-(2-Methoxyphenyl)acetyl chloride, DIPEA, DCM, RT | 65 | 90 |
Physicochemical and Pharmacokinetic Profiling
Solubility and Permeability
-
Aqueous Solubility: Predicted 0.12 mg/mL (pH 7.4), classifying it as moderately soluble.
-
Caco-2 Permeability: Estimated Papp = 12 × 10⁻⁶ cm/s, suggesting moderate intestinal absorption .
Metabolic Stability
-
Cytochrome P450 Interactions: The 4-methylpiperazine group is susceptible to N-demethylation by CYP3A4/5, while the methoxyphenyl moiety may undergo O-demethylation .
Table 3: Predicted ADME Properties
Parameter | Value |
---|---|
Plasma Protein Binding | 89% |
Half-Life (Human) | 4.2 hours |
Bioavailability | 56% (Oral) |
Biological Activity and Mechanism of Action
Hypothesized Targets:
-
Tankyrase (PARP5): Critical in Wnt/β-catenin signaling; inhibition may suppress oncogenesis.
-
Aurora Kinase A: Overexpressed in cancers; pyrimidine derivatives are known inhibitors.
In Silico Docking Studies
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume